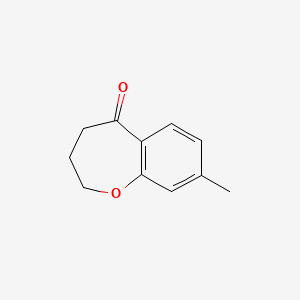

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

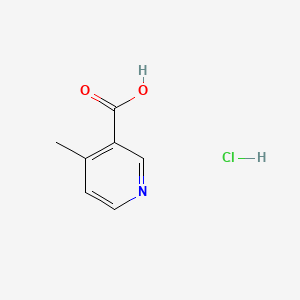

“8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is a chemical compound with the CAS Number: 57932-19-1 . It has a molecular weight of 176.22 and its IUPAC name is 8-methyl-3,4-dihydro-1-benzoxepin-5 (2H)-one . It is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI Code for “8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is 1S/C11H12O2/c1-8-4-5-9-10 (12)3-2-6-13-11 (9)7-8/h4-5,7H,2-3,6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Anticancer Research

The structural motif of 2,3,4,5-tetrahydro-1-benzoxepin is present in compounds that have shown promising anticancer properties. By introducing functional groups such as alkyl or aralkyl and a sulfonyl group, researchers have synthesized derivatives with significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of these groups is believed to enhance the compound’s ability to inhibit cancer cell proliferation.

Molecular Docking and Dynamics Simulations

In silico studies, including molecular docking and dynamics simulations, are crucial for understanding the interaction between therapeutic compounds and their biological targets. Compounds with the tetrahydro-1-benzoxepin core have been studied for their binding orientations and stabilities within the active sites of proteins such as c-Met, which is implicated in cancer progression . These studies help in predicting the efficacy and potential side effects of new drugs.

Design and Synthesis of Novel Agents

The tetrahydro-1-benzoxepin scaffold serves as a versatile backbone for the design and synthesis of novel pharmacological agents. By modifying this core structure, chemists can create a variety of derivatives with potential therapeutic applications. The flexibility of this framework allows for the exploration of a wide chemical space in drug discovery .

Pharmacophore Development

A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. The tetrahydro-1-benzoxepin core, when modified with certain groups, has been identified as a pharmacophore in the development of antitumor drugs. This discovery aids in the rational design of new compounds with enhanced biological activity .

Solvent Applications

Beyond its role in drug development, the tetrahydro-1-benzoxepin structure can also be utilized as a solvent in chemical reactions. Its unique properties may facilitate various organic transformations, including N-alkylation of amines and O-alkylation of aldoses, which are essential steps in the synthesis of complex molecules .

Structural Studies and Isomerization

The tetrahydro-1-benzoxepin derivatives are also of interest in structural chemistry. Studies involving X-ray crystallography can provide insights into the compound’s conformation and isomerization behavior under different conditions. Understanding these properties is important for predicting the stability and reactivity of the compound in various environments .

Safety and Hazards

The safety information available indicates that “8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDASTOAATNRTDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401031 |

Source

|

| Record name | ST51008862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |

CAS RN |

57932-19-1 |

Source

|

| Record name | 3,4-Dihydro-8-methyl-1-benzoxepin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57932-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51008862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)

![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)

![3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile](/img/structure/B1334651.png)